molecular formula C7H4FIN2 B1459878 4-Fluoro-5-iodo-1H-benzimidazole CAS No. 1805697-77-1

4-Fluoro-5-iodo-1H-benzimidazole

Cat. No. B1459878
M. Wt: 262.02 g/mol
InChI Key: QSIRWCYJIFPGQD-UHFFFAOYSA-N
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Description

4-Fluoro-5-iodo-1H-benzimidazole is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-5-iodo-1H-benzimidazole is based on the benzimidazole core, which contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The molecule also contains a fluorine atom and an iodine atom attached to the benzimidazole core .

Scientific Research Applications

Synthesis and Antitumor Activity

  • Benzimidazole derivatives, including those related to fluoro and iodo substituents, have been synthesized and evaluated for antitumor activity. These compounds exhibit significant interaction with ct-DNA, suggesting that their antitumor activity may partly result from DNA-binding. Notably, some derivatives showed pronounced antiproliferative activity on tumor cell lines, indicating their potential as chemotherapeutic agents (Hranjec et al., 2010).

Pharmacological Applications

  • Novel polar benzimidazoles synthesized from 4-fluoro-3-nitrobenzoic acid have shown potential as drug lead compounds. These compounds fulfill Lipinski’s rule of five and exhibit acetylcholinesterase inhibitory activities, highlighting their potential in drug design (Yoon et al., 2012).

Antimicrobial and Anti-inflammatory Activity

  • Fluorinated benzimidazole derivatives have been synthesized and screened for antimicrobial and anti-inflammatory activities. These compounds showed moderate antimicrobial and in vitro antiinflammatory activities, suggesting their utility in developing new treatments for infections and inflammation (Binoy et al., 2021).

Antileukemic Agents

  • 1-(4-Methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors were synthesized and evaluated as potential chemotherapeutic agents against leukemia. Some derivatives induced cell death in leukemic cells, indicating their efficacy as antileukemic agents (Gowda et al., 2009).

Sensing Applications

  • A novel fluorochrome based on quinoline-benzimidazole conjugate has been developed for the sensitive and selective sensing of picric acid, demonstrating the application of benzimidazole derivatives in chemical sensing and environmental monitoring (Jiang et al., 2019).

Antimycobacterial Activity

  • New benzimidazole derivatives synthesized from 4-fluoro-3-nitrobenzoic acid displayed antimycobacterial activity against Mycobacterium tuberculosis, with some compounds showing potent activity. This highlights the potential of benzimidazole derivatives in treating tuberculosis (Yoon et al., 2015).

properties

IUPAC Name

4-fluoro-5-iodo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIRWCYJIFPGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-5-iodo-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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